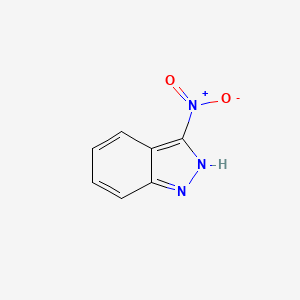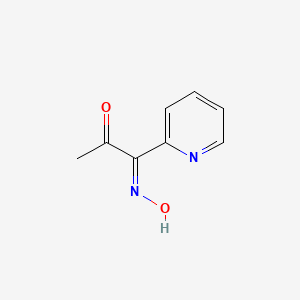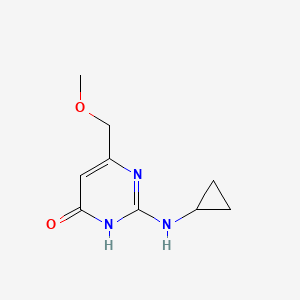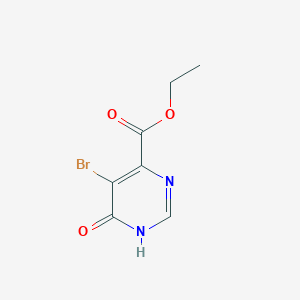![molecular formula C15H10F3N3O3 B1417729 3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-90-3](/img/structure/B1417729.png)
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one (TFO) is a new synthetic organic compound with a wide range of applications in scientific research. It is a member of the oxadiazole family, which includes compounds with a range of biological activities. TFO has been studied for its potential to act as an inhibitor of several enzymes and to affect the activity of proteins in the cell. This compound has been used in a variety of laboratory settings for its ability to affect biochemical and physiological processes.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with 1,2,4-oxadiazole rings, similar to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and assessed their antimicrobial effectiveness. The study revealed that most synthesized compounds exhibited good to moderate activity, indicating the potential of such compounds in developing antibacterial drugs (Bayrak et al., 2009).
Antitumor Activity
Maftei et al. (2016) explored the design and antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their research showed promising in vitro anti-cancer activity for certain compounds, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2016).
Heterocyclic Derivatives Synthesis
The creation of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings has been another area of focus. El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the diversity of compounds available for further biological and chemical studies (El‐Sayed et al., 2008).
Apoptosis Inducers and Anticancer Agents
Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This discovery underlines the potential of such compounds in cancer therapy, providing a pathway for the development of new anticancer agents (Zhang et al., 2005).
Electron-Transporting Materials for OLEDs
In the field of materials science, 1,3,4-oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives that exhibited high electron mobility, significantly enhancing the efficiency and reducing the driving voltages of OLEDs (Shih et al., 2015).
properties
IUPAC Name |
3-[4-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-4-2-1-3-9(11)8-23-10-5-6-19-12(7-10)13-20-14(22)24-21-13/h1-7H,8H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTCMGDCTJCXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)


![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)

![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)

